![molecular formula C9H6BrN3O2 B11764460 8-Amino-5-bromo-1,7-naphthyridine-3-carboxylic acid](/img/structure/B11764460.png)
8-Amino-5-bromo-1,7-naphthyridine-3-carboxylic acid
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Overview
Description
8-Amino-5-bromo-1,7-naphthyridine-3-carboxylic acid is a heterocyclic compound that contains both amino and carboxylic acid functional groups. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-5-bromo-1,7-naphthyridine-3-carboxylic acid typically involves the reaction of 3-aminopyridine derivatives with brominating agents under controlled conditions. One common method involves the bromination of 3-aminopyridine followed by cyclization to form the naphthyridine ring . The reaction conditions often include the use of solvents such as acetic acid and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
8-Amino-5-bromo-1,7-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form hydrogenated derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Biological Activities
1. Antimicrobial Activity:
8-Amino-5-bromo-1,7-naphthyridine-3-carboxylic acid exhibits promising antimicrobial properties against various bacterial strains. Research indicates that derivatives of naphthyridine compounds demonstrate selective antibacterial activity against resistant pathogens. For instance, studies have shown that certain naphthyridine derivatives possess significant activity against drug-resistant strains of Staphylococcus aureus and Escherichia coli .
Bacterial Strain | Activity Level | Reference |
---|---|---|
Staphylococcus aureus | High | |
Escherichia coli | Moderate | |
Pseudomonas aeruginosa | Significant |
2. Anticancer Potential:
The compound has been explored for its anticancer properties. Naphthyridine derivatives have shown efficacy in inhibiting tumor growth through various mechanisms, including apoptosis induction and inhibition of cell cycle progression. A review highlighted that 1,8-naphthyridine derivatives exhibit anticancer activity by targeting topoisomerases and disrupting DNA replication .
Mechanism of Action | Effect | Reference |
---|---|---|
Apoptosis induction | Reduces tumor cell viability | |
Topoisomerase inhibition | Prevents DNA replication |
3. Anti-inflammatory Effects:
Research has indicated that naphthyridine derivatives can also exhibit anti-inflammatory activities. These compounds may inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study assessing the antibacterial activity of various naphthyridine derivatives, this compound was found to be effective against multi-drug resistant strains of bacteria. The study employed in vitro assays to determine the Minimum Inhibitory Concentration (MIC) values, demonstrating significant antibacterial activity at low concentrations .
Case Study 2: Anticancer Activity
A collaborative research effort focused on synthesizing novel naphthyridine derivatives for cancer treatment revealed that certain derivatives exhibited potent cytotoxic effects on cancer cell lines. The study utilized both in vitro and in vivo models to evaluate the efficacy of these compounds in reducing tumor growth .
Mechanism of Action
The mechanism of action of 8-Amino-5-bromo-1,7-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The pathways involved often include inhibition of DNA synthesis and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,7-Naphthyridine-3-carboxylic acid, 8-amino-5-bromo-, ethyl ester: Similar structure but with an ethyl ester group instead of a carboxylic acid group.
1,5-Naphthyridine derivatives: Similar core structure but different substitution patterns.
Uniqueness
8-Amino-5-bromo-1,7-naphthyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and carboxylic acid groups makes it versatile for various chemical reactions and applications .
Properties
Molecular Formula |
C9H6BrN3O2 |
---|---|
Molecular Weight |
268.07 g/mol |
IUPAC Name |
8-amino-5-bromo-1,7-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H6BrN3O2/c10-6-3-13-8(11)7-5(6)1-4(2-12-7)9(14)15/h1-3H,(H2,11,13)(H,14,15) |
InChI Key |
ZXTUITBIVLNADF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN=C2N)Br)C(=O)O |
Origin of Product |
United States |
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